4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol
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Overview
Description
4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol is a chemical compound with the molecular formula C10H8BrFO2 and a molecular weight of 259.07 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropanecarbonyl group, and a fluorine atom attached to a phenol ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-cyclopropanecarbonyl-6-fluorophenol using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to form quinones or reduced to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: Similar structure but lacks the cyclopropanecarbonyl group.
2-Bromo-4-fluorophenol: Similar structure with different positioning of the bromine and fluorine atoms.
4-Bromo-2-fluoro-6-iodoanisole: Contains additional iodine and methoxy groups.
Uniqueness
4-Bromo-2-cyclopropanecarbonyl-6-fluorophenol is unique due to the presence of the cyclopropanecarbonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H8BrFO2 |
---|---|
Molecular Weight |
259.07 g/mol |
IUPAC Name |
(5-bromo-3-fluoro-2-hydroxyphenyl)-cyclopropylmethanone |
InChI |
InChI=1S/C10H8BrFO2/c11-6-3-7(9(13)5-1-2-5)10(14)8(12)4-6/h3-5,14H,1-2H2 |
InChI Key |
BMXUPUQOYAKBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C2=C(C(=CC(=C2)Br)F)O |
Origin of Product |
United States |
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